7-Bromo-1,2,3,4-tetrahydro-6-methylpyrido[2,3-b]pyrazine
CAS No.: 1227075-76-4
Cat. No.: VC2704813
Molecular Formula: C8H10BrN3
Molecular Weight: 228.09 g/mol
* For research use only. Not for human or veterinary use.
![7-Bromo-1,2,3,4-tetrahydro-6-methylpyrido[2,3-b]pyrazine - 1227075-76-4](/images/structure/VC2704813.png)
Specification
CAS No. | 1227075-76-4 |
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Molecular Formula | C8H10BrN3 |
Molecular Weight | 228.09 g/mol |
IUPAC Name | 7-bromo-6-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine |
Standard InChI | InChI=1S/C8H10BrN3/c1-5-6(9)4-7-8(12-5)11-3-2-10-7/h4,10H,2-3H2,1H3,(H,11,12) |
Standard InChI Key | XWWXJBAANRSQOC-UHFFFAOYSA-N |
SMILES | CC1=C(C=C2C(=N1)NCCN2)Br |
Canonical SMILES | CC1=C(C=C2C(=N1)NCCN2)Br |
Introduction
Fundamental Characteristics and Identification
Chemical Identity and Nomenclature
7-Bromo-1,2,3,4-tetrahydro-6-methylpyrido[2,3-b]pyrazine belongs to the broader class of pyrido[2,3-b]pyrazine derivatives. The compound is registered in chemical databases with specific identifiers that facilitate its unambiguous identification in scientific literature and research contexts.
Table 1: Chemical Identity Parameters
Parameter | Value |
---|---|
PubChem CID | 67008284 |
CAS Registry Number | 1227075-76-4 |
Molecular Formula | C₈H₁₀BrN₃ |
IUPAC Name | 7-bromo-6-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine |
InChIKey | XWWXJBAANRSQOC-UHFFFAOYSA-N |
Creation Date | 2012-11-30 |
Modification Date | 2025-04-05 |
The compound is also known by several synonyms in the chemical literature, including MFCD18252984 and SCHEMBL1369233, which represent specific database identifiers used by different chemical repositories and management systems .
Structural Characteristics
The molecular structure of 7-bromo-1,2,3,4-tetrahydro-6-methylpyrido[2,3-b]pyrazine features a bicyclic framework with a fused pyridine and partially reduced pyrazine ring system. The compound's structural representation can be described using various notations that highlight its connectivity and spatial arrangement.
Table 2: Structural Representations
Representation Type | Notation |
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SMILES | CC1=C(C=C2C(=N1)NCCN2)Br |
InChI | InChI=1S/C8H10BrN3/c1-5-6(9)4-7-8(12-5)11-3-2-10-7/h4,10H,2-3H2,1H3,(H,11,12) |
The bromine atom at position 7 and the methyl group at position 6 serve as key substituents that distinguish this compound from other pyrido[2,3-b]pyrazine derivatives. The tetrahydro prefix indicates that four hydrogen atoms have been added to the pyrazine ring portion of the molecule, resulting in the saturation of two carbon-nitrogen bonds in this heterocyclic system .
Physicochemical Properties
Basic Physical Parameters
Understanding the physicochemical properties of 7-bromo-1,2,3,4-tetrahydro-6-methylpyrido[2,3-b]pyrazine is essential for its characterization, handling, and potential applications in research and development contexts.
Table 3: Physical Properties
Property | Value |
---|---|
Molecular Weight | 228.09 g/mol |
Physical State | Solid (predicted) |
Color | Not specified in available data |
Solubility | Not specified in available data |
The molecular weight of 228.09 g/mol is calculated based on the atomic weights of the constituent elements (carbon, hydrogen, nitrogen, and bromine) according to the molecular formula C₈H₁₀BrN₃ .
Comparative Analysis with Related Compounds
To better understand the properties of 7-bromo-1,2,3,4-tetrahydro-6-methylpyrido[2,3-b]pyrazine, it is instructive to examine related pyrido[2,3-b]pyrazine derivatives and their documented characteristics.
Table 4: Comparison with Related Compounds
Compound | Molecular Formula | Molecular Weight | Key Differences |
---|---|---|---|
7-Bromo-1,2,3,4-tetrahydro-6-methylpyrido[2,3-b]pyrazine | C₈H₁₀BrN₃ | 228.09 g/mol | Tetrahydro form with reduced pyrazine ring |
7-Bromo-6-methylpyrido[2,3-b]pyrazine-2,3-diol | C₈H₆BrN₃O₂ | 256.056 g/mol | Contains two hydroxyl groups; fully aromatic system |
7-Bromo-2,3-dichloropyrido[2,3-b]pyrazine | C₇H₂BrCl₂N₃ | 278.92 g/mol | Contains two chlorine atoms instead of methyl group; fully aromatic system |
The 7-bromo-6-methylpyrido[2,3-b]pyrazine-2,3-diol has a higher molecular weight due to the presence of two oxygen atoms in the hydroxyl groups. This compound also differs in having a density of approximately 1.9±0.1 g/cm³ and a boiling point of 501.9±45.0 °C at 760 mmHg. The flash point is reported as 257.4±28.7 °C . These properties may provide some insight into the potential physical characteristics of our target compound, though direct extrapolation should be done cautiously given the structural differences.
Synthesis and Chemical Reactivity
Chemical Reactivity Considerations
Based on its structure, 7-bromo-1,2,3,4-tetrahydro-6-methylpyrido[2,3-b]pyrazine would be expected to exhibit reactivity patterns characteristic of both partially reduced nitrogen heterocycles and aromatic bromides. The bromine substituent at position 7 provides a reactive site for potential cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations, which could be valuable for creating more complex derivatives .
The patent literature on pyrido[3,4-b]pyrazine derivatives suggests that related compounds have been investigated for modifications through boronic ester/acid coupling using catalysts such as Pd(PPh₃)₄ with caesium carbonate in solvents like aqueous 1,4-dioxane. Alternative conditions might include PEPPSI as catalyst with potassium hydroxide in solvents such as aqueous dimethoxyethane with ethanol .
Analytical Characterization
Chromatographic Analysis
Chromatographic methods would be valuable for the purification and analysis of 7-bromo-1,2,3,4-tetrahydro-6-methylpyrido[2,3-b]pyrazine. The patent literature mentions techniques such as gas-liquid or liquid chromatography for the separation of stereoisomers of related compounds, particularly in chiral environments using supports with bound chiral ligands or in the presence of chiral solvents .
For our specific compound, high-performance liquid chromatography (HPLC) or gas chromatography coupled with mass spectrometry (GC-MS) would be appropriate techniques for both qualitative analysis and quantitative determination. These methods could be optimized based on the compound's solubility, stability, and other physicochemical properties .
Current Research Status and Knowledge Gaps
Future Research Directions
Given the limited information currently available on 7-bromo-1,2,3,4-tetrahydro-6-methylpyrido[2,3-b]pyrazine, several research directions could be valuable for expanding our understanding of this compound:
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Development and optimization of synthetic routes specifically for this compound
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Comprehensive characterization of its physicochemical properties
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Investigation of its biological activity, particularly in relation to targets like Syk
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Exploration of structure-activity relationships through the synthesis and testing of derivatives with modifications at various positions
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Assessment of potential applications in medicinal chemistry, catalysis, or materials science
These research directions would contribute to a more comprehensive understanding of the compound's properties and potential utility in various scientific and technological domains.
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